8-[4-(4-bromophenoxy)butoxy]quinoline
Description
8-[4-(4-Bromophenoxy)butoxy]quinoline is a quinoline derivative featuring a butoxy chain at the 8-position of the quinoline core, terminated by a 4-bromophenoxy group. The bromine atom introduces halogen-bonding capabilities, while the butoxy linker increases flexibility and lipophilicity, facilitating membrane penetration in biological systems .
Properties
IUPAC Name |
8-[4-(4-bromophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGKFALVHPPGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)Br)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-bromophenoxy)butoxy]quinoline typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 4-(4-bromophenoxy)butanol: This involves the reaction of 4-bromophenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 4-(4-bromophenoxy)butanol with 8-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-bromophenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
Substitution Reactions: Products include 8-[4-(4-aminophenoxy)butoxy]quinoline and 8-[4-(4-thiophenoxy)butoxy]quinoline.
Oxidation Reactions: Products include 8-[4-(4-bromophenoxy)butanal]quinoline and 8-[4-(4-bromophenoxy)butanoic acid]quinoline.
Reduction Reactions: Products include 8-[4-(4-bromophenoxy)butoxy]dihydroquinoline.
Scientific Research Applications
8-[4-(4-bromophenoxy)butoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-[4-(4-bromophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, while the quinoline ring provides a planar structure that can intercalate with DNA or interact with aromatic amino acids in proteins. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared with structurally related quinoline derivatives to highlight substituent effects on reactivity, biological activity, and applications.
Table 1: Comparative Analysis of 8-[4-(4-Bromophenoxy)butoxy]quinoline and Analogues
| Compound Name | Substituents | Key Features | Applications |
|---|---|---|---|
| This compound | 8-O-(4-(4-BrC6H4O)butoxy) | High lipophilicity; halogen bonding; flexible linker | Antimicrobial, anticancer research |
| 8-[4-(4-Chloro-2-methylphenoxy)butoxy]quinoline | 8-O-(4-(4-Cl-2-MeC6H3O)butoxy) | Chlorine substituent; methyl group enhances steric bulk | Fluorescent probes, organic synthesis |
| 8-[4-(2-Chloro-5-methylphenoxy)butoxy]quinoline | 8-O-(4-(2-Cl-5-MeC6H3O)butoxy) | Ortho-chloro and para-methyl groups; altered electronic profile | Enzyme inhibition, material science |
| 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline | 6,8-Br2; 2-(4-PhOC6H4) | Dual bromine atoms; rigid phenoxyphenyl group | DNA intercalation studies |
| Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate | 4-BrC6H4NH; 8-F; CO2Me | Fluorine enhances bioavailability; carboxamide functionality | Anticancer drug development |
Substituent Effects on Properties
- Halogen Type : Bromine in the target compound increases lipophilicity (logP ~4.2) compared to chlorine (logP ~3.8 in chloro-analogues), improving cell membrane permeability .
- Linker Length : The butoxy chain provides greater conformational flexibility than shorter ethoxy or methoxy linkers, enabling better interaction with buried protein pockets .
- Phenoxy Substitution: The para-bromophenoxy group enhances halogen bonding with biomolecular targets (e.g., kinases, DNA) compared to methyl- or nitro-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
